Azocine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

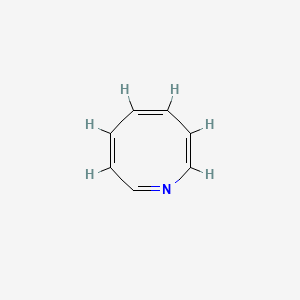

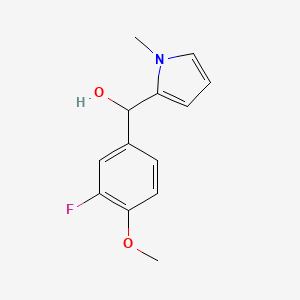

Azocine is a heterocyclic organic compound with the molecular formula C₇H₇N. It consists of an unsaturated eight-membered ring containing seven carbon atoms, one nitrogen atom, and four double bonds . This compound rings are found in various natural products and are the core structure of several opioid compounds, such as cyclthis compound, pentthis compound, and phenthis compound .

Vorbereitungsmethoden

Azocine can be synthesized through several methods, including cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, the Michael reaction, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . One notable method involves the addition reactions of enaminones with acenaphthoquinone followed by periodic acid-mediated oxidative cleavages of the corresponding vicinal diols . This method is advantageous due to its simplicity, high yields, and mild reaction conditions .

Analyse Chemischer Reaktionen

Azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include enaminones, acenaphthoquinone, periodic acid, and Lewis base catalysts . For example, the reaction between aurone-derived α,β-unsaturated imine and ynone, followed by switchable divergent annulation reactions by Lewis base catalysts, results in the formation of benzofuran fused this compound derivatives . The major products formed from these reactions are structurally diverse and complex molecules with high diastereo- and enantioselectivities .

Wissenschaftliche Forschungsanwendungen

Azocine derivatives have found applications in various fields, including chemistry, biology, medicine, and industry. They are used as therapeutic agents, such as antitussives, antihypertensives, analgesics, nasal decongestants, and antimalarials . This compound rings are also present in many natural products, including the manzamine family of marine alkaloids . Additionally, this compound derivatives are structurally attractive due to their interesting conformations and have been used as precursors in the synthesis of biologically active compounds .

Wirkmechanismus

The mechanism of action of azocine derivatives, such as pentthis compound, involves their interaction with opioid receptors. Pentthis compound acts as an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor . This interaction results in the modulation of pain perception and relief of moderate to severe pain . The molecular targets and pathways involved in the mechanism of action of this compound derivatives are primarily related to the opioid receptor system .

Vergleich Mit ähnlichen Verbindungen

Azocine is unique due to its eight-membered ring structure with one nitrogen atom and four double bonds. Similar compounds include azocane, which is the fully saturated analog of this compound, and azoxy compounds, which are N-oxides of azo compounds . Azocane lacks the unsaturation present in this compound, while azoxy compounds have a different functional group structure and reactivity . Other similar compounds include tetrahydrothienoazocines, which are synthesized from tetrahydropyridines and have diverse biological activities .

Eigenschaften

CAS-Nummer |

292-65-9 |

|---|---|

Molekularformel |

C7H7N |

Molekulargewicht |

105.14 g/mol |

IUPAC-Name |

(3Z,5Z,7Z)-azocine |

InChI |

InChI=1S/C7H7N/c1-2-4-6-8-7-5-3-1/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7? |

InChI-Schlüssel |

XXRGLCKZBCIEKO-BCLLOLPUSA-N |

Isomerische SMILES |

C\1=C\C=C/N=C\C=C1 |

Kanonische SMILES |

C1=CC=CN=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)